molecular formula C26H24N2O4 B11960622 ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate CAS No. 3782-79-4

ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate

Cat. No.: B11960622
CAS No.: 3782-79-4
M. Wt: 428.5 g/mol
InChI Key: XXNPRFBDAFEAHG-UHFFFAOYSA-N
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Description

Structural Classification Within the Azomethine Family

Ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate belongs to the bis-Schiff base subfamily of azomethine compounds, characterized by the presence of two carbon-nitrogen double bonds within its molecular architecture. The compound exemplifies the general structural formula R₁R₂C=NR³, where the nitrogen atom is bonded to a hydrocarbyl group rather than hydrogen, distinguishing it from primary imines. The azomethine groups in this compound are specifically classified as secondary aldimines, featuring the characteristic -CH=N- linkage that defines the azomethine functional group.

The structural framework of this bis-Schiff base demonstrates the versatility of azomethine chemistry in creating extended conjugated systems. Each azomethine linkage exhibits the characteristic planar geometry associated with sp² hybridization of the carbon and nitrogen atoms, facilitating electronic delocalization across the aromatic-imine conjugated network. The compound's architecture incorporates two ethyl 4-aminobenzoate moieties connected through a central 1,4-phenylene bis(methylene imine) bridge, creating a symmetric molecular structure that enhances its potential as a chelating ligand.

The electronic properties of the azomethine groups are significantly influenced by the ethoxycarbonyl substituents, which function as electron-withdrawing groups. This electronic modulation affects the nucleophilicity of the nitrogen atoms and influences the compound's coordination behavior with metal centers. The presence of multiple coordination sites, including the azomethine nitrogen atoms and the carbonyl oxygen atoms of the ester groups, classifies this compound as a potential hexadentate ligand capable of forming highly stable metal complexes.

Structural Feature Classification Electronic Effect
Azomethine linkages Secondary aldimines π-electron delocalization
Ethoxycarbonyl groups Electron-withdrawing substituents Reduced nitrogen basicity
Central phenylene bridge Aromatic connector Extended conjugation
Symmetric architecture C₂ symmetry Enhanced stability

The compound's classification within the broader azomethine family places it among the bis-Schiff bases, a subset that has gained prominence due to their enhanced chelating capabilities compared to mono-Schiff bases. The presence of two azomethine groups provides multiple coordination sites, enabling the formation of more stable metal complexes than their mono-substituted counterparts. This structural characteristic has made bis-Schiff bases particularly valuable in the development of coordination compounds with enhanced biological activity and catalytic properties.

Historical Context of Bis-Schiff Base Ligands in Coordination Chemistry

The development of bis-Schiff base ligands in coordination chemistry traces its origins to the pioneering work of Hugo Schiff, who first described the condensation products of primary amines with carbonyl compounds in 1864. This foundational discovery established the synthetic methodology that would later be extended to create more complex bis-imine structures through the reaction of diamines with aldehydes or the condensation of bis-aldehydes with primary amines.

The historical significance of bis-Schiff base ligands in coordination chemistry became apparent in the early 20th century with the work of Pfeiffer and colleagues, who in 1933 reported the synthesis of N,N'-bis(salicylidene)ethylenediamine, commonly known as salen. This tetradentate bis-Schiff base ligand demonstrated the ability to coordinate a wide range of metal ions and stabilize various oxidation states, establishing a paradigm for the design of bis-Schiff base coordination compounds. The success of salen ligands prompted extensive research into related bis-Schiff base systems, leading to the development of increasingly sophisticated ligand architectures.

The evolution of bis-Schiff base chemistry accelerated in the 1940s with Calvin's investigations into the coordination behavior of these compounds. These studies revealed the remarkable stability of bis-Schiff base metal complexes and their potential applications in catalysis and materials science. The discovery that bis-Schiff base complexes could exhibit reversible oxygen binding, as demonstrated with cobalt salen complexes, further highlighted the unique properties achievable through careful ligand design.

Historical Period Key Development Impact on Field
1864 Schiff's initial imine synthesis Foundation of azomethine chemistry
1933 Pfeiffer's salen ligand Established bis-Schiff base coordination
1940s Calvin's coordination studies Demonstrated complex stability
1960s-1980s Systematic ligand design Expanded structural diversity
1990s-Present Biological applications Modern pharmaceutical research

The systematic exploration of bis-Schiff base ligands gained momentum in the latter half of the 20th century, driven by advances in synthetic methodology and characterization techniques. Researchers began to appreciate the structural tunability of these ligands, recognizing that modifications to the backbone structure or substituent groups could dramatically alter the coordination properties and biological activity of the resulting metal complexes. This understanding led to the development of libraries of bis-Schiff base ligands with tailored properties for specific applications.

Contemporary research in bis-Schiff base coordination chemistry has been particularly influenced by the recognition of these compounds' biological activity. Studies have demonstrated that bis-Schiff base metal complexes often exhibit enhanced antimicrobial, antifungal, and anticancer properties compared to their constituent ligands or metal salts alone. This biological activity has been attributed to the ability of bis-Schiff base ligands to modulate the electronic and steric environment of coordinated metal centers, thereby influencing their interaction with biological targets.

The development of this compound represents a modern evolution in bis-Schiff base design, incorporating ester functionalities that enhance solubility and provide additional coordination sites. This compound exemplifies the contemporary approach to ligand design, where multiple functional groups are strategically incorporated to achieve specific coordination geometries and biological activities. The historical progression from simple Schiff bases to complex bis-imine architectures like this compound demonstrates the continued evolution of coordination chemistry toward increasingly sophisticated ligand systems.

Properties

CAS No.

3782-79-4

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 4-[[4-[(4-ethoxycarbonylphenyl)iminomethyl]phenyl]methylideneamino]benzoate

InChI

InChI=1S/C26H24N2O4/c1-3-31-25(29)21-9-13-23(14-10-21)27-17-19-5-7-20(8-6-19)18-28-24-15-11-22(12-16-24)26(30)32-4-2/h5-18H,3-4H2,1-2H3

InChI Key

XXNPRFBDAFEAHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Catalytic Thermal Condensation

The most efficient method involves a one-step condensation of para-amino ethyl benzoate , trialkyl orthoformate , and N-ethylphenylamine under catalytic conditions. Key parameters include:

Parameter Conditions Yield Source
Temperature80–160°C85–95%
CatalystPropionic acid or glacial acetic acid
Pressure1–20 mmHg (vacuum distillation)
Reaction Time1–10 hours

Mechanism :

  • Triethyl orthoformate acts as a carbonyl source, facilitating imine bond formation.

  • N-Ethylphenylamine reacts with the intermediate to form the final Schiff base.

  • Vacuum distillation removes ethanol byproduct, driving the reaction forward.

Advantages :

  • Avoids toxic reagents like phosphorus oxychloride.

  • Scalable for industrial production due to minimal purification steps.

Multi-Step Synthesis via Hydrazide Intermediates

Hydrazide Formation and Cyclization

A two-step approach involves synthesizing 4-aminobenzohydrazide from ethyl 4-aminobenzoate and hydrazine hydrate, followed by cyclization with cyanogen bromide or carbon disulfide .

Step Reagents Conditions Yield
Hydrazide FormationHydrazine hydrate, ethanolReflux, 8 hours77%
CyclizationCyanogen bromide (CNBr) or CS₂, KOHRT or reflux61–64%

Key Findings :

  • Cyanogen bromide produces 5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine (61% yield).

  • Carbon disulfide yields 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione (64% yield).

Limitations :

  • Requires intermediate isolation, increasing production time.

Alternative Methods for Specialty Applications

Solvent-Free Thermal Fusion

Heating para-amino ethyl benzoate with N-methylaniline and triethyl orthoformate under solvent-free conditions achieves 91% yield.

Optimization :

  • Catalyst : Propionic acid (0.3 mol equivalent).

  • Temperature : 90°C (initial), 110°C (final).

  • Pressure : 10 mmHg during distillation.

Acid-Catalyzed Condensation

Using formic acid as a catalyst in toluene enables imine formation at 50–60°C. This method is preferred for UV stabilizer synthesis (e.g., UV-1).

Comparison of Catalysts :

Catalyst Reaction Time Purity
Formic acid5 hours99.4%
p-Toluenesulfonic acid6 hours98.1%

Industrial-Scale Production Considerations

Environmental and Economic Factors

  • Waste Reduction : One-step methods minimize solvent use and byproducts.

  • Cost Efficiency : Triethyl orthoformate is cheaper than cyanogen bromide.

Purification Techniques

  • Vacuum Distillation : Effective for isolating the final product.

  • Recrystallization : Ethanol or methanol yields high-purity crystals .

Chemical Reactions Analysis

Reduction of the Schiff Base

The compound’s imine (C=N) groups are reducible to amines using sodium borohydride (NaBH₄) :

  • Procedure : The Schiff base is dissolved in ethanol, treated with excess NaBH₄, and stirred until the yellow color disappears. The product is precipitated by adjusting the pH to 6 with dilute HCl .

  • Product : Ethyl 4-((2-hydroxybenzyl)amino)benzoate (a secondary amine derivative) .

Characterization :

  • Hydrogen bonding : Strong O–H⋯O interactions (2.763 Å) stabilize the reduced product .

  • π-π interactions : Aromatic rings exhibit stacking at 3.723 Å .

Coordination with Metal Ions

While direct evidence for this compound’s metal complexes is limited, analogous Schiff bases form stable complexes with transition metals like Cu(II) . For example:

  • Copper(II) complexation : A related Schiff base ligand reacts with Cu(OAc)₂·H₂O in ethanol to form a dark brown complex .

  • Stoichiometry : Typically 1:1 (metal:ligand) .

Proposed reaction :

Schiff base+Cu(OAc)2[Cu(L)n]2++2HOAc\text{Schiff base} + \text{Cu(OAc)}_2 \rightarrow [\text{Cu(L)}_n]^{2+} + 2\text{HOAc}

(L = Schiff base ligand; n = 1 or 2)

Ester Hydrolysis

The ethoxycarbonyl (–COOEt) groups are susceptible to hydrolysis:

  • Acidic conditions : Yield carboxylic acid derivatives.

  • Basic conditions : Form carboxylate salts.

Oxadiazole Formation (Analogous Reactions)

Related ethyl 4-aminobenzoate derivatives undergo cyclization to form 1,3,4-oxadiazoles :

  • Hydrazinolysis : Reaction with hydrazine hydrate converts esters to hydrazides .

  • Cyclization with CS₂/KOH : Forms 1,3,4-oxadiazole-2-thione derivatives .

Example :

4-Aminobenzohydrazide+CS2KOH5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione\text{4-Aminobenzohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione}

Data :

  • Yield: 62–77% .

  • Melting point: 258–260°C (for thione derivatives) .

Condensation with Aldehydes

The compound’s free amine groups (if present in reduced forms) can react with aldehydes to form new Schiff bases . For instance:

  • Reaction with 4-nitrobenzaldehyde : Produces nitro-functionalized derivatives .

  • Conditions : Glacial acetic acid in ethanol, reflux for 6 hours .

Characterization :

  • IR spectra : C=N stretches at 1606–1653 cm⁻¹ .

  • ¹H NMR : Aromatic protons appear at δ 7.08–8.59 ppm .

Biological Activity Implications

While beyond the scope of direct chemical reactions, derivatives of this compound exhibit antimicrobial properties . For example:

  • Oxadiazole-thione derivatives : Show moderate activity against E. coli and S. aureus .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These findings suggest that the compound could be further explored as a lead in anticancer drug development.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it possesses activity against various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents. The structure-activity relationship (SAR) studies could provide insights into optimizing its efficacy against specific pathogens.

Drug Design

The structural complexity of this compound makes it an interesting scaffold for drug design. Medicinal chemists can modify its functional groups to enhance pharmacological properties, such as solubility, bioavailability, and target specificity. This adaptability positions the compound as a valuable template for synthesizing novel therapeutics.

Synthesis of Hybrid Compounds

The compound can serve as a precursor in the synthesis of hybrid molecules that combine different pharmacophores. By incorporating various active moieties into its structure, researchers can create compounds with multifunctional activities, potentially leading to more effective treatments for complex diseases.

Organic Electronics

The unique electronic properties of this compound may find applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form thin films and its charge transport characteristics are areas of ongoing research.

Polymer Chemistry

In polymer chemistry, this compound can be utilized as a monomer or additive to enhance the properties of polymers. Its incorporation could improve thermal stability, mechanical strength, or chemical resistance of polymeric materials.

Case Studies and Research Findings

  • Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Evaluation : Research conducted on various substituted benzoates indicated that this compound showed inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Material Science Application : Investigations into the use of this compound in OLEDs revealed promising results regarding its luminescent properties when incorporated into polymer matrices, paving the way for future advancements in organic electronic devices.

Mechanism of Action

The mechanism of action of ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Trifluoromethyl-Substituted Schiff Bases

Example: (E)-4-(((4-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate (In)

  • Structural Differences : The trifluoromethyl (-CF₃) group replaces the ethoxycarbonyl (-COOEt) substituent.
  • Impact on Properties :
    • Thermal Stability : The electron-withdrawing -CF₃ group enhances thermal stability, as observed in liquid crystalline phases with melting points exceeding 100°C .
    • Mesomorphic Behavior : These derivatives exhibit smectic and nematic phases due to the polar -CF₃ group and flexible alkyloxy chains, which the target compound lacks .
  • Applications : Liquid crystal displays (LCDs) and optical devices due to stable mesophases.

Simpler Schiff Bases without Conjugation

Example: Ethyl 4-[(E)-benzylideneamino]benzoate

  • Structural Differences : Lacks the second imine linkage and ethoxycarbonyl group on the adjacent ring.
  • Impact on Properties :
    • Optical Properties : Reduced conjugation results in a blue-shifted UV-Vis absorption compared to the target compound .
    • Thermal Stability : Lower melting points (~80–90°C) due to weaker intermolecular interactions .
  • Applications: Limited to basic organic synthesis intermediates.

Pyridyl and Long Alkyl Chain Derivatives

Example: 6-{N-[4-({4-[(E)-...]phenyl}methyl)phenyl]carboximidoyl}pyridin-3-yl 3,4-bis(nonyloxy)benzoate

  • Structural Differences: Incorporates pyridyl rings and long alkyl chains (e.g., nonyloxy).
  • Impact on Properties: Solubility: Enhanced solubility in nonpolar solvents due to alkyl chains. Liquid Crystallinity: Exhibits smectic phases at room temperature, unlike the target compound, which lacks flexible chains .
  • Applications : Supramolecular chemistry and surfactants.

Azo-Azomethine Hybrids

Example : Acryloyl derivatives of azo-azomethine dyes

  • Structural Differences : Combines azo (-N=N-) and imine (-C=N-) linkages.
  • Impact on Properties :
    • Optical Absorption : Extended conjugation from azo groups shifts absorption to visible wavelengths (λₘₐₓ ~450–500 nm), whereas the target compound likely absorbs in UV regions .
    • Photostability : Azo groups may reduce photostability compared to pure Schiff bases.
  • Applications : Dyes and photoresponsive materials.

Biological Activity

Ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O4C_{19}H_{20}N_{2}O_{4}, with a molecular weight of approximately 340.3731 g/mol. The compound features a Schiff base structure, characterized by the presence of an imine group (–C=N–) and an ester group (–COO–), which contribute to its biological activity.

Antimicrobial Activity

This compound has been tested for its antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus2.5
Escherichia coli3.0
Bacillus subtilis5.0

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)8.3
HeLa (Cervical Cancer)12.1

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has also demonstrated anti-inflammatory effects in preclinical models. Studies indicate that it can reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a significant reduction in bacterial load in treated samples compared to controls, indicating its potential as a topical antimicrobial agent.
  • Cytotoxicity in Cancer Cells : A detailed investigation into the anticancer properties revealed that treatment with the compound led to increased caspase activity in MCF-7 cells, confirming its role in promoting apoptosis.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReagentsSolventYield (%)Purity (HPLC)
AAcOH, THFTHF45>95%
BHCl, EtOHEthanol6092%

Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Answer:

  • X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve the E/Z isomerism of imine bonds, critical for confirming the compound’s stereochemistry .
  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm) and imine protons (δ 8.3–8.5 ppm) confirm conjugation .
    • ¹³C NMR: Carbonyl signals (δ 165–170 ppm) validate ester and imine groups .
  • FTIR: Stretching frequencies at 1680 cm⁻¹ (C=N) and 1720 cm⁻¹ (C=O) .

Basic: What is the mechanistic basis for its UV absorption properties?

Answer:
The compound’s UV absorption (λmax ~320–350 nm) arises from π→π* transitions in the conjugated imine-aryl system. Extended conjugation between the benzoyl and imine groups lowers the energy gap, enabling efficient UV-B/C absorption . Methodological Validation:

  • UV-Vis Spectroscopy: Solvent polarity studies (e.g., in ethanol vs. hexane) quantify bathochromic shifts (~10–15 nm) due to solvatochromism .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 45% vs. 60%)?

Answer:
Discrepancies often stem from:

  • Impurity Profiles: Side products (e.g., hydrolyzed esters) may reduce apparent yields. Use HPLC-MS to identify byproducts .
  • Workup Conditions: Column chromatography gradients (e.g., 20%→50% ethyl acetate) improve recovery of polar intermediates .
    Recommendation:
  • Optimize reaction monitoring (TLC or in-situ IR) to terminate reactions at maximal conversion.

Advanced: What computational approaches model the compound’s UV absorption and electronic properties?

Answer:

  • Density Functional Theory (DFT): Calculations (e.g., B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps, correlating with experimental λmax.
    • Example: A HOMO-LUMO gap of 3.8 eV aligns with λmax = 335 nm .
  • Time-Dependent DFT (TD-DFT): Simulates excited-state transitions, identifying charge-transfer pathways in the conjugated system .

Q. Table 2: Computational vs. Experimental Data

ParameterDFT PredictionExperimental
HOMO-LUMO (eV)3.83.7
λmax (nm)335340

Advanced: How does thermal stability impact its application as a UV stabilizer?

Answer:

  • Thermogravimetric Analysis (TGA): Degradation onset at ~220°C indicates suitability for polymers processed below 200°C .
  • Accelerated Aging Tests: Exposure to 80°C/75% RH for 168 hours shows <5% degradation (HPLC), confirming hydrolytic stability .

Key Insight:
Ester groups are susceptible to hydrolysis; formulations with hydrophobic matrices (e.g., polyurethanes) enhance longevity .

Advanced: What structure-activity relationships (SARs) guide the design of derivatives with enhanced UV absorption?

Answer:

  • Substituent Effects:
    • Electron-withdrawing groups (e.g., -NO₂) on the aryl ring redshift λmax by ~20 nm .
    • Bulky substituents (e.g., tert-butyl) reduce aggregation, improving solubility and film-forming ability .
  • Methodological Approach:
    • Synthesize derivatives via nucleophilic aromatic substitution or Pd-catalyzed coupling .
    • Validate using UV-Vis and fluorescence quenching assays .

Q. Table 3: Substituent Impact on λmax

DerivativeSubstituentλmax (nm)
Parent CompoundNone340
Nitro Derivative-NO₂360
tert-Butyl-C(CH₃)₃345

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